molecular formula C10H8F2O2 B6280807 methyl 2-(2,2-difluoroethenyl)benzoate CAS No. 105074-25-7

methyl 2-(2,2-difluoroethenyl)benzoate

Cat. No.: B6280807
CAS No.: 105074-25-7
M. Wt: 198.2
InChI Key:
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Description

Methyl 2-(2,2-difluoroethenyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a difluoroethenyl group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2,2-difluoroethenyl)benzoate typically involves the reaction of methyl benzoate with a difluoroethenylating agent. One common method is the use of difluorocarbene generated in situ from a difluoromethylating reagent under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, reducing the risk of side reactions and improving overall efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The difluoroethenyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thio-substituted benzoates.

Scientific Research Applications

Methyl 2-(2,2-difluoroethenyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of methyl 2-(2,2-difluoroethenyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethenyl group can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    Ethyl bromodifluoroacetate: Another difluorinated ester with similar reactivity but different applications.

    Methyl 2-nitro-4-(trifluoromethyl)benzoate: A compound with a trifluoromethyl group, used in different synthetic applications.

Uniqueness: Methyl 2-(2,2-difluoroethenyl)benzoate is unique due to the presence of the difluoroethenyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in the synthesis of fluorinated compounds and in applications requiring high thermal stability.

Properties

CAS No.

105074-25-7

Molecular Formula

C10H8F2O2

Molecular Weight

198.2

Purity

95

Origin of Product

United States

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